REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20](OC)=[O:21])=[CH:16][CH:15]=2)=[CH:10][CH:9]=1.Cl>C1COCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][OH:21])=[CH:16][CH:15]=2)=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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2.86 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
8.67 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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100 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture is stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is chilled to 0°
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Type
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EXTRACTION
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Details
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The resulting mixture then is extracted with Et2O (2×150 ml)
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Type
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WASH
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Details
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The combined organic portions are washed with saturated NaHCO3 solution (400 ml), saturated NaCl solution (400 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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FC1=CC=C(C=C1)C1=CC=C(C=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |